molecular formula C10H11FO3 B1446994 3-(Dimethoxymethyl)-2-fluorobenzaldehyde CAS No. 1820705-34-7

3-(Dimethoxymethyl)-2-fluorobenzaldehyde

Cat. No.: B1446994
CAS No.: 1820705-34-7
M. Wt: 198.19 g/mol
InChI Key: ZKMSEROWLTXNOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethoxymethyl)-2-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a fluorine atom and a dimethoxymethyl group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethoxymethyl)-2-fluorobenzaldehyde typically involves the introduction of the dimethoxymethyl group and the fluorine atom onto the benzaldehyde ring. One common method is through the reaction of 2-fluorobenzaldehyde with dimethoxymethane in the presence of an acid catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethoxymethyl)-2-fluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 3-(Dimethoxymethyl)-2-fluorobenzoic acid.

    Reduction: 3-(Dimethoxymethyl)-2-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Dimethoxymethyl)-2-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dimethoxymethyl)-2-fluorobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atom can influence the compound’s reactivity and binding affinity through electronic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzaldehyde: Lacks the dimethoxymethyl group, making it less versatile in certain synthetic applications.

    3-(Methoxymethyl)-2-fluorobenzaldehyde: Similar structure but with only one methoxy group, leading to different reactivity and applications.

    3-(Dimethoxymethyl)-4-fluorobenzaldehyde: The fluorine atom is in a different position, affecting its chemical properties and reactivity.

Uniqueness

3-(Dimethoxymethyl)-2-fluorobenzaldehyde is unique due to the combination of the dimethoxymethyl group and the fluorine atom, which provides distinct electronic and steric properties. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

3-(dimethoxymethyl)-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-13-10(14-2)8-5-3-4-7(6-12)9(8)11/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMSEROWLTXNOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC(=C1F)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Dimethoxymethyl)-2-fluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(Dimethoxymethyl)-2-fluorobenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-(Dimethoxymethyl)-2-fluorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-(Dimethoxymethyl)-2-fluorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-(Dimethoxymethyl)-2-fluorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(Dimethoxymethyl)-2-fluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.